molecular formula C10H10O3S B1379593 [4-(Prop-2-yne-1-sulfonyl)phenyl]methanol CAS No. 1795330-63-0

[4-(Prop-2-yne-1-sulfonyl)phenyl]methanol

Cat. No. B1379593
M. Wt: 210.25 g/mol
InChI Key: JPWAVIPDHLCZIA-UHFFFAOYSA-N
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Description

“[4-(Prop-2-yne-1-sulfonyl)phenyl]methanol” is a chemical compound with the molecular formula C10H10O3S . It has a molecular weight of 210.25 g/mol .


Molecular Structure Analysis

The molecular structure of [4-(Prop-2-yne-1-sulfonyl)phenyl]methanol consists of a phenyl group attached to a methanol group through a sulfonyl bridge that also contains a prop-2-yne group .

Scientific Research Applications

Intramolecular Oxysulfonylation of Alkenes

Intramolecular oxysulfonylation of alkenes with sulfur dioxide under photocatalysis is a significant application. This process is developed for the construction of sulfonated 2,2-disubstituted tetrahydrofurans, sulfonyl-containing tetrahydropyran, and 1,3-dihydroisobenzofuran derivatives under mild conditions. This protocol showcases the versatility of sulfonyl compounds in synthesizing complex organic structures with potential applications in pharmaceuticals and agrochemicals (He et al., 2018).

Reductive Transformations of Cyclic Sulfonamides

The compound has been utilized in the double reduction of cyclic sulfonamides for synthesizing complex organic molecules such as (4S-Phenylpyrrolidin-2R-yl)methanol. This application demonstrates the role of sulfonyl compounds in facilitating reductive cleavages and transformations, contributing to the synthesis of biologically active compounds and potential therapeutic agents (Evans, 2007).

Synthesis of N-Phenylpyrazolyl Aryl Methanones

Another research application involves the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups. These compounds have shown promising herbicidal and insecticidal activities, indicating the potential of sulfonyl-containing compounds in developing new agrochemicals (Wang et al., 2015).

Development of Proton Exchange Membranes

Sulfonyl compounds, including [4-(Prop-2-yne-1-sulfonyl)phenyl]methanol, have been used in the development of proton exchange membranes for fuel cell applications. These membranes exhibit high proton conductivity and low methanol permeability, crucial for efficient and durable fuel cell performance (Kim, Robertson, & Guiver, 2008).

Synthesis of Sulfonyl Substituted Indolizines

The compound is also pivotal in the synthesis of sulfone-substituted indolizines, serving as a potential scaffold for alkaloid synthesis. This highlights its utility in constructing complex molecular structures for exploring new pharmacological agents (Michael et al., 2004).

properties

IUPAC Name

(4-prop-2-ynylsulfonylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3S/c1-2-7-14(12,13)10-5-3-9(8-11)4-6-10/h1,3-6,11H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWAVIPDHLCZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCS(=O)(=O)C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Prop-2-yne-1-sulfonyl)phenyl]methanol

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